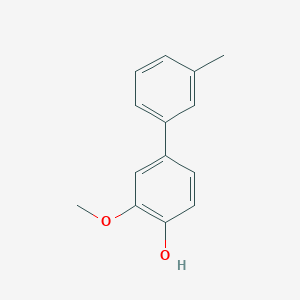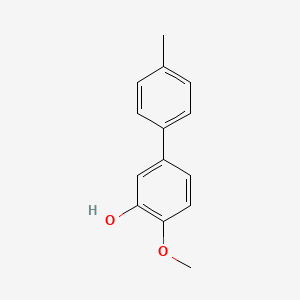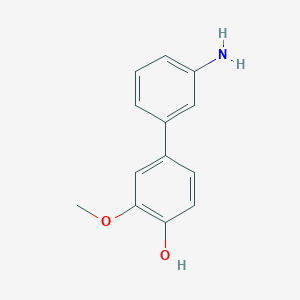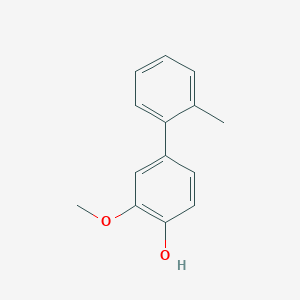
2-Methoxy-4-(2-methylphenyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl-substituted phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylation of 4-hydroxy-3-methylphenol: One common method involves the methylation of 4-hydroxy-3-methylphenol using dimethyl sulfate and a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene at elevated temperatures.
Hydrogenation of Vanillin: Another method involves the hydrogenation of vanillin (4-hydroxy-3-methoxybenzaldehyde) in the presence of a catalyst such as palladium on carbon. This reaction is conducted under hydrogen gas at high pressure and temperature.
Industrial Production Methods
Industrial production of 2-Methoxy-4-(2-methylphenyl)phenol often involves the large-scale methylation of 4-hydroxy-3-methylphenol using methylating agents like dimethyl sulfate or methyl iodide. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methoxy-4-(2-methylphenyl)phenol can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Reagents like nitric acid, sulfuric acid, and halogens are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and bromine for bromination.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
2-Methoxy-4-(2-methylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant properties. It is used in assays to investigate cellular responses to oxidative stress.
Medicine: Research has shown that this compound may have therapeutic potential in treating inflammatory diseases by inhibiting the expression of interleukin-6 and activating the NLRP3 inflammasome.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2-methylphenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. It inhibits the expression of interleukin-6 by interfering with the signaling pathways involved in inflammation. Additionally, it activates the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
2-Methoxy-4-(2-methylphenyl)phenol can be compared with other similar compounds such as:
4-Methoxyphenol:
2-Methoxy-4-methylphenol:
4-Hydroxy-3-methoxybenzaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-methoxy-4-(2-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-5-3-4-6-12(10)11-7-8-13(15)14(9-11)16-2/h3-9,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLUSXDEOPFBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685404 |
Source


|
| Record name | 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
899827-09-9 |
Source


|
| Record name | 3-Methoxy-2'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
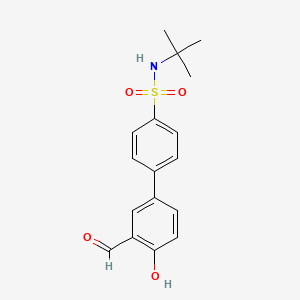
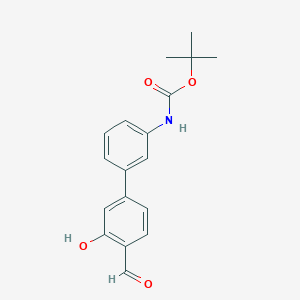
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6379211.png)
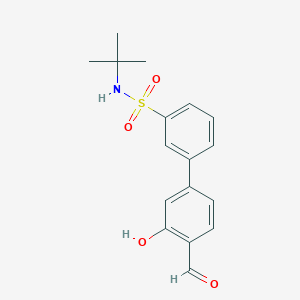
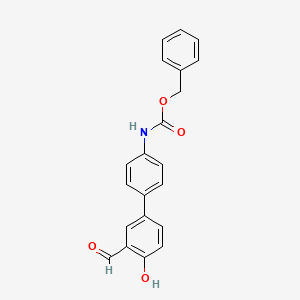
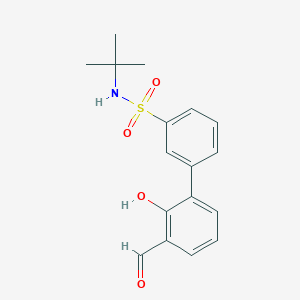
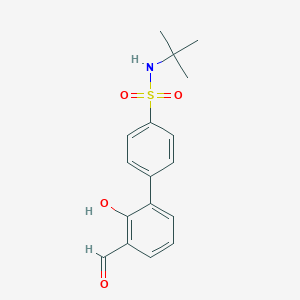

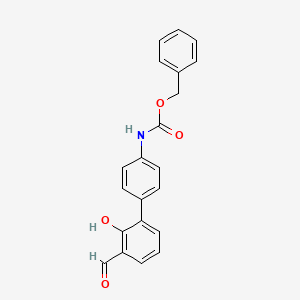
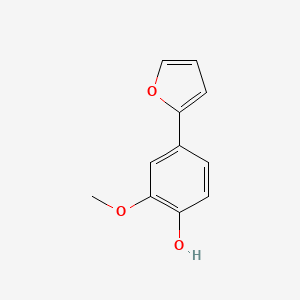
![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol](/img/structure/B6379265.png)
